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molecular formula C13H18N2O B8334709 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one

4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one

Cat. No. B8334709
M. Wt: 218.29 g/mol
InChI Key: LUTOSMMOQSDXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138187B2

Procedure details

A solution of 4.5 g of 8-dimethylamino-1,4-dioxa-spiro[4.5]decane-8-carbonitrile, 50 mg of cyclopentadienyl-cycloocta-1,5-diene-cobalt(l) [cpCo(cod)] and 100 ml of toluene was transferred into the reaction vessel in an inert gas/acetylene countercurrent. After saturation with acetylene, the reaction solution was irradiated at a temperature of 25° C. over a period of 6 hours, with vigorous stirring. The reaction was interrupted by switching off the lamp and supplying air and the reaction solution was concentrated. The crude product obtained (5.47 g) was taken up in a mixture of water (8.7 ml) and conc. hydrochloric acid (15 ml) and the mixture was stirred at RT overnight. For working up, the mixture was washed with diethyl ether (3×100 ml), the phases were separated, the aqueous phase was rendered alkaline with 32 per cent strength by weight sodium hydroxide solution and extracted with methylene chloride (3×100 ml) and the combined extracts were dried (Na2SO4), filtered and concentrated. 3.72 g of 4-dimethylamino-4-pyridine-2-ylcyclohexanone (Ket-11) were obtained.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Name
Quantity
8.7 mL
Type
solvent
Reaction Step Five
Name
cyclopentadienyl-cycloocta-1,5-diene cobalt
Quantity
50 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1([C:13]#[N:14])[CH2:12][CH2:11][C:6]2([O:10]CCO2)[CH2:5][CH2:4]1.[C:16]1(C)[CH:21]=CC=[CH:18][CH:17]=1.C#C.Cl>O.C1(C2CCC=CCCC=2)C=CC=C1.[Co]>[CH3:15][N:2]([CH3:1])[C:3]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:21][N:14]=2)[CH2:4][CH2:5][C:6](=[O:10])[CH2:11][CH2:12]1 |f:5.6|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CN(C1(CCC2(OCCO2)CC1)C#N)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
8.7 mL
Type
solvent
Smiles
O
Step Six
Name
cyclopentadienyl-cycloocta-1,5-diene cobalt
Quantity
50 mg
Type
catalyst
Smiles
C1(C=CC=C1)C1=CCCC=CCC1.[Co]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product obtained (5.47 g)
WASH
Type
WASH
Details
the mixture was washed with diethyl ether (3×100 ml)
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C1(CCC(CC1)=O)C1=NC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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